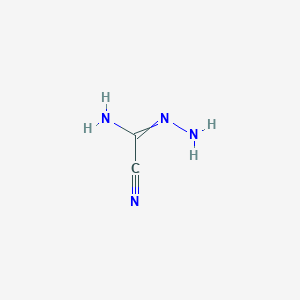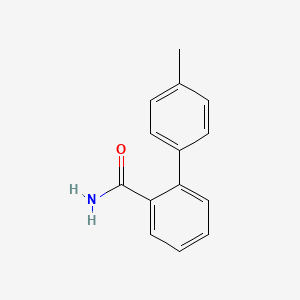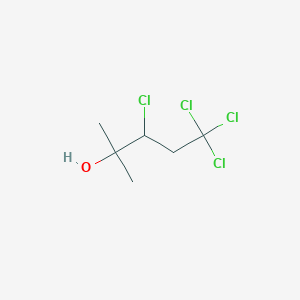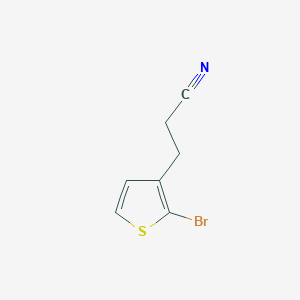
3-(2-bromothiophen-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromothiophen-3-yl)propanenitrile is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the second position of the thiophene ring and a nitrile group attached to a propionitrile chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-thiophenemethanol to obtain 2-bromo-3-thiophenemethanol, which is then converted to 3-(2-bromothiophen-3-yl)propanenitrile through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromothiophen-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction reactions can produce different thiophene derivatives.
Scientific Research Applications
3-(2-bromothiophen-3-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromothiophen-3-yl)propanenitrile involves its interaction with molecular targets and pathways. The bromine atom and nitrile group play key roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-thiophenemethanol: A related compound with a hydroxymethyl group instead of a propionitrile chain.
3-Thiophenemethanol: Lacks the bromine atom and has a hydroxymethyl group.
2-Bromo-3-thiophenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(2-bromothiophen-3-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C7H6BrNS |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3-(2-bromothiophen-3-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c8-7-6(2-1-4-9)3-5-10-7/h3,5H,1-2H2 |
InChI Key |
UIOZBVWQOFRQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Pyrrolidin-2-ylidene)methyl]-2,3,4,5-tetrahydropyridine](/img/structure/B8610773.png)


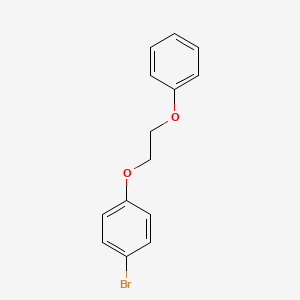
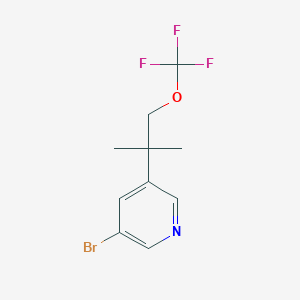
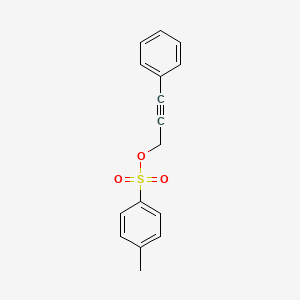

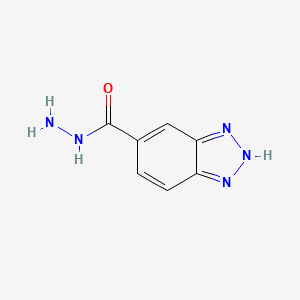
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B8610814.png)
![2-[4-(Methanesulfonyl)phenyl]-6-methoxy-1-(4-nitrophenoxy)naphthalene](/img/structure/B8610824.png)
